Hexachlorocyclohexane

Description

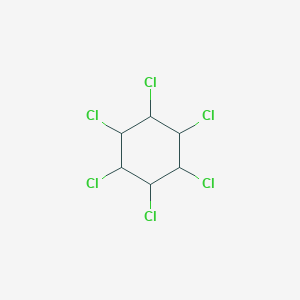

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Transport of Hexachlorocyclohexane Isomers

Global Distribution and Environmental Compartmentalization of Hexachlorocyclohexane (B11772) Isomers

Due to their semi-volatile nature, HCH isomers are distributed globally and can be found in various environmental compartments, including the atmosphere, hydrosphere, soil, and biota. dss.go.th The isomers exhibit different physical and chemical properties, which influences their partitioning and persistence in these compartments. researchgate.net For instance, β-HCH is the most persistent and has a higher potential for bioaccumulation, while α-HCH is the most volatile of the main isomers. researchgate.netdss.go.th

Atmospheric Transport and Deposition Mechanisms

The atmosphere is a primary pathway for the global distribution of HCH isomers. copernicus.org Their semi-volatility allows them to undergo cycles of deposition and re-volatilization, a process often referred to as the "grasshopper effect," which facilitates their transport over long distances. copernicus.org

Evidence of long-range atmospheric transport is demonstrated by the presence of HCH isomers in remote regions like the Arctic, far from their original sources. rmit.edu.vndss.go.th HCH isomers are among the most abundant organochlorine contaminants detected in the Arctic environment. dss.go.th This transport is influenced by global air circulation patterns. researchgate.netresearchgate.net The relatively high volatility of HCHs contributes to their global transport to pristine locations such as the Arctic. rmit.edu.vnresearchgate.net Studies have shown that air concentrations of α-HCH in the Arctic have responded to changes in global usage, indicating a direct link between emissions and long-range transport. sswm.info

Climate fluctuations can significantly impact the atmospheric transport and deposition of HCH isomers. For instance, the El Niño-Southern Oscillation (ENSO) has been associated with variations in HCH concentrations in ice cores from Mt. Everest. nih.gov ENSO is a naturally occurring climate pattern involving fluctuating ocean temperatures in the equatorial Pacific. who.intyoutube.com

The Siberia High, a massive collection of cold dry air over northeastern Eurasia, and the North Atlantic Oscillation (NAO), a weather phenomenon in the North Atlantic Ocean, also play a role. nih.govwikipedia.orgresearchgate.net Concentrations of HCH in an ice core from the Rocky Mountains have been shown to respond to the NAO. nih.gov Similarly, DDT concentrations in an ice core from Mt. Muztagata were correlated with the Siberia High pattern. nih.gov These climatic phenomena can alter atmospheric circulation patterns, affecting the transport pathways and deposition rates of HCHs in different parts of the world. researchgate.netresearchgate.net Anomalously high air temperatures associated with positive phases of the NAO and ENSO can enhance the volatilization of persistent organic pollutants like HCHs from environmental reservoirs. researchgate.net

Air-surface exchange processes, including deposition and re-emission (volatilization), are crucial in the environmental fate of HCH isomers. copernicus.org After initial deposition, HCHs can revolatilize from surfaces like soil and water, becoming secondary sources of atmospheric contamination. nih.gov This process is influenced by factors such as temperature, with higher temperatures generally leading to increased volatilization. researchgate.netnih.gov For example, strong temperature dependence of α- and γ-HCH in the Yukon suggests that re-evaporation from surfaces is a significant secondary emission source. nih.gov Oceans and large lakes that have accumulated HCH can also act as new sources to the atmosphere. sswm.info

Hydrospheric Distribution and Transport

HCH isomers are frequently detected in various water bodies worldwide due to their water solubility and persistence. dss.go.th

HCH isomers have been found in both surface water and groundwater. cdc.gov Surface water contamination can occur through atmospheric deposition, surface runoff from agricultural areas, and industrial discharges. cdc.govnih.gov In western Canada, lindane (γ-HCH) and α-HCH were detected in about 50% of water samples from lakes and ponds recharged primarily by surface runoff. oup.comoup.com

Leaching from contaminated soils can lead to groundwater contamination. cdc.gov While lindane is not typically associated with widespread groundwater contamination, it has been detected in groundwater, particularly at sites with historical contamination from pesticide manufacturing or disposal. cdc.govknowyourh2o.com For instance, groundwater samples from a former pesticide packaging facility in Florida showed HCH concentrations ranging from 30 to 420 μg/L. cdc.gov The distribution of HCH isomers in aquatic systems is complex, with studies showing varying predominance of different isomers in water, sediment, and biota. researchgate.nettandfonline.comresearchgate.net

Table 1: Concentration of this compound Isomers in Various Environmental Compartments

| Isomer | Air Concentration (pg/m³) | Surface Water Concentration (ng/L) |

|---|---|---|

| α-HCH | 1.5 - 37 researchgate.net | 0.004 - 0.33 oup.comresearchgate.net |

| γ-HCH | 0.59 - 37 researchgate.netresearchgate.net | 0.011 - 33 oup.comresearchgate.net |

| β-HCH | 1.5 - 37 (as part of ΣHCHs) researchgate.net | 0.11 - 9.5 researchgate.net |

Note: The data presented is a range compiled from various studies and represents concentrations found in different global regions under various conditions.

Oceanic Transport and Reservoirs

This compound (HCH) isomers are recognized as ubiquitous organic pollutants that undergo long-range transport, making the world's oceans significant reservoirs. copernicus.orgresearchgate.net Shipboard measurements in the Atlantic and Southern Oceans have revealed the distribution of α-, β-, and γ-HCH in both surface seawater and the boundary layer atmosphere. researchgate.net Concentrations in the lower atmosphere are significantly higher in the Northern Hemisphere, with ΣHCHs (the sum of α-, γ-, and β-HCH) ranging from 12 to 37 pg m⁻³, compared to 1.5 to 4.0 pg m⁻³ in the Southern Hemisphere. copernicus.orgresearchgate.net This disparity points to the historical use of HCH pesticides in the Northern Hemisphere. copernicus.orgresearchgate.net

Dissolved HCH concentrations in seawater also decrease from the North Atlantic toward the Southern Ocean. copernicus.orgresearchgate.net The spatial distribution shows a pattern of increasing concentrations from the equator towards higher latitudes, both north and south, which illustrates the process of "cold trapping". copernicus.orgresearchgate.net This phenomenon occurs because the lower temperatures at high latitudes enhance the partitioning of HCH from the atmosphere into the water. researchgate.net The Arctic Ocean, in particular, became a significant sink for α-HCH between 1950 and 1990 due to rapid atmospheric transport and strong partitioning into cold water. researchgate.net

Studies comparing historical data show that while gaseous HCH concentrations have slightly decreased, dissolved HCHs in the ocean have decreased by two to three orders of magnitude since the late 1980s and 1990s. copernicus.orgresearchgate.net Air-water exchange calculations suggest a net deposition for α-HCH and γ-HCH into the ocean, whereas β-HCH fluctuates between equilibrium and net deposition. copernicus.orgresearchgate.net

Interestingly, the transport mechanisms for different isomers can vary. While α-HCH exhibited classic "cold condensation" behavior, accumulating under Arctic pack ice, β-HCH did not accumulate in the same way despite similar emission histories. researchgate.net It is suggested that β-HCH was more readily rained out or partitioned into the North Pacific surface water and subsequently entered the western Arctic via ocean currents through the Bering Strait. researchgate.net This highlights that the environmental pathways of one isomer cannot always be extrapolated from a seemingly similar one. researchgate.net

| Isomer/Sum | Location | Medium | Concentration Range | Mean Concentration |

|---|---|---|---|---|

| ΣHCHs | Northern Hemisphere | Lower Atmosphere | 12 - 37 pg m⁻³ | 27 ± 11 pg m⁻³ |

| ΣHCHs | Southern Hemisphere | Lower Atmosphere | 1.5 - 4.0 pg m⁻³ | 2.8 ± 1.1 pg m⁻³ |

| α-HCH | Atlantic & Southern Ocean | Surface Seawater | 0.33 - 47 pg L⁻¹ | N/A |

| γ-HCH | Atlantic & Southern Ocean | Surface Seawater | 0.02 - 33 pg L⁻¹ | N/A |

| β-HCH | Atlantic & Southern Ocean | Surface Seawater | 0.11 - 9.5 pg L⁻¹ | N/A |

Pedospheric Distribution and Persistence in Soils

The persistence of this compound (HCH) isomers in soil is a significant environmental concern due to their long residence times and toxicity. nih.govnih.gov The four main isomers (α, β, γ, and δ) that predominate in technical HCH mixtures differ significantly in their persistence. tandfonline.comnih.gov The β-isomer is consistently reported as the most persistent and least volatile isomer, showing high resistance to both chemical and microbial degradation. researchgate.netbohrium.com In contrast, α- and γ-HCH are degraded more rapidly. bohrium.com

Studies of contaminated sites reveal the extent of this persistence. In the Tianjin area of China, HCH residue concentrations in soil ranged from 1.3 to 1095 ng g⁻¹, with β-HCH accounting for 52.5% of the total HCH isomers detected. nih.gov This predominance of the β-isomer is a common finding in aged contaminated soils. researchgate.net The long residence times of these compounds mean that even decades after use has been banned, significant residues can remain in the soil. researchgate.net

Several factors influence the distribution and persistence of HCH in the pedosphere. Soil properties such as total organic carbon content have been shown to impact residue levels, while factors like pH and clay content may not be directly related. nih.gov The degradation process is also affected by environmental conditions. HCH biodegradation can occur under both low and high soil moisture contents and is generally favored at moderate temperatures and near-neutral pH. nih.gov The presence of a plant rhizosphere can also influence degradation; for instance, the degradation of β-HCH was found to be faster in soil planted with rice compared to unplanted soil. bohrium.com Strong adsorption of the isomers onto soil particles can, however, restrict microbial degradation, particularly under anaerobic conditions. nih.gov

Biotic Distribution and Bioaccumulation Potential

This compound (HCH) isomers are known to be bioaccumulative, meaning they can be taken up by organisms and concentrated in their tissues to levels higher than the surrounding environment. researchgate.netdss.go.th This potential is a key concern, as it allows these toxic compounds to enter and move through food chains. researchgate.net

The bioaccumulation potential varies among the different isomers. dss.go.th Studies on freshwater food chains involving organisms like the worm Tubifex tubifex and common carp (B13450389) (Cyprinus carpio) have shown that HCH concentrations in the organisms increase with exposure time, eventually reaching a stable state. researchgate.net The accumulation factor (AF), a measure of bioaccumulation from the environment, was found to be higher in T. tubifex than in carp, indicating different uptake abilities between species. researchgate.net

When contaminated organisms are consumed, HCH isomers can be transferred up the food chain, a process known as biomagnification. researchgate.net In a study where carp were fed contaminated worms, the biomagnification factor (BMF) for HCH isomers was greater than 1, indicating that the concentration of HCH increased from the prey to the predator. researchgate.net

Isomer-specific distribution is also observed in wild animal populations. In some fish, the α-isomer has been found to predominate, while the more persistent β-isomer is often most prevalent in birds and sediment-feeding animals like crabs. dss.go.th Plants can also take up HCH, with residues detected in tree bark, pine needles, and lichens. dss.go.thnih.gov The uptake and translocation within trees have been demonstrated, showing that HCH can move from contaminated soil into various parts of the plant, including the tree rings. nih.gov

| Parameter | Organism | Finding | Isomer(s) |

|---|---|---|---|

| Accumulation Factor (AF) | Tubifex tubifex | Higher AF compared to carp | HCHs |

| Accumulation Factor (AF) | Common Carp (Cyprinus carpio) | Lower AF compared to T. tubifex | HCHs |

| Biomagnification Factor (BMF) | Common Carp (dietary exposure) | Values were all greater than 1 | HCH isomers |

| Elimination Half-life | Tubifex tubifex & Common Carp | Shorter than 2.5 days | HCHs |

Isomer-Specific Environmental Transformation and Degradation Pathways

The environmental persistence of this compound (HCH) isomers is determined by their susceptibility to various transformation and degradation processes. These processes can be broadly categorized as either abiotic (non-biological) or biotic (mediated by living organisms, primarily microbes). The specific arrangement of chlorine atoms on the cyclohexane ring for each isomer influences its physical properties and its reactivity, leading to isomer-specific degradation pathways and rates. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of HCH isomers through chemical and physical processes without the involvement of microorganisms. One of the key abiotic mechanisms is photochemical degradation, or photolysis, driven by ultraviolet (UV) irradiation. colab.ws This process has been observed for β-HCH in snow and ice, where the degradation follows first-order kinetics. colab.ws The photolysis of β-HCH in snow can lead to its isomerization, producing α-HCH. colab.ws In ice, the degradation can be more complex, yielding not only α-HCH but also pentachlorocyclohexene through dechlorination. colab.ws The rate of this photochemical degradation can be significantly influenced by environmental conditions; for example, the process was found to be about 24 times faster in snow than in ice. colab.ws The presence of other chemical substances, such as nitrate (NO₃⁻), nitrite (NO₂⁻), and certain metal ions (Fe³⁺), can inhibit the degradation process. colab.ws

Another abiotic mechanism is nonreductive elimination. researchgate.net This reaction involves the loss of a chlorine atom and a neighboring proton to form an alkene, without changing the oxidation state of the carbon atoms involved. researchgate.net In the environment, this process is often facilitated by the hydroxide ion acting as a base. researchgate.net

Biotic Degradation Pathways: Microbial Catabolism of this compound Isomers

Microorganisms play a crucial role in the breakdown of HCH isomers in the environment. nih.gov Biotic degradation, or biodegradation, can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although complete mineralization to harmless compounds is generally observed only under aerobic conditions. nih.govfrontiersin.org Numerous bacteria, particularly from contaminated soils, have been identified with the ability to degrade HCH isomers, often using them as a source of carbon and energy. nih.govmdpi.com

The key reaction in the microbial degradation of HCH is the removal of chlorine atoms from the cyclohexane ring. frontiersin.orgmdpi.com This dechlorination step reduces the compound's toxicity and recalcitrance. mdpi.com Different metabolic pathways and enzymes are employed by microorganisms to break down the various HCH isomers. frontiersin.org

Under aerobic conditions, the most well-characterized degradation pathway for HCH is the "Lin pathway," extensively studied in bacteria such as Sphingobium japonicum UT26. frontiersin.orgfrontiersin.org This pathway involves a series of enzymatic reactions that sequentially break down the HCH molecule. The initial, or "upper pathway," enzymes are critical for the first steps of degradation and include LinA, LinB, and LinC. frontiersin.orgfrontiersin.org

LinA is a dehydrochlorinase that initiates the degradation of γ-HCH. nih.govfrontiersin.org It removes hydrogen chloride (HCl) from the molecule, transforming γ-HCH into γ-pentachlorocyclohexene (γ-PCCH), which is then further converted to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN). frontiersin.orgfrontiersin.org LinA exists as a homotetrameric protein. frontiersin.orgresearchgate.net

LinB is a haloalkane dehalogenase that acts on the products formed by LinA. frontiersin.orgfrontiersin.org It catalyzes the hydrolytic dechlorination of 1,4-TCDN, replacing a chlorine atom with a hydroxyl group to form 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL). frontiersin.orgfrontiersin.org LinB is a key enzyme that has been found to be involved in the degradation of β- and δ-HCH as well. frontiersin.org

LinC is a dehydrogenase that converts 2,5-DDOL to 2,5-dichlorohydroquinone (2,5-DCHQ). frontiersin.orgresearchgate.net

Following these initial steps, the resulting 2,5-dichlorohydroquinone is further metabolized by "lower pathway" enzymes (including LinD, LinE, and LinF) until it is ultimately broken down into compounds like succinyl-CoA and acetyl-CoA, which can enter the cell's central metabolic cycles. frontiersin.org Variants of the LinA and LinB enzymes exist, and small differences in their amino acid sequences can lead to significant functional differences in their ability to degrade various HCH isomers. nih.govnih.gov

Anaerobic Degradation Pathways

Under anaerobic conditions, the degradation of this compound (HCH) isomers proceeds through distinct biochemical pathways, primarily involving reductive dechlorination. For γ-HCH, the degradation is proposed to occur via two successive dichloroeliminations, leading to the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH). This intermediate is then further transformed to 5,6-dichlorocyclohexa-1,2-diene, which is subsequently dehydrochlorinated to produce chlorobenzene. nih.gov Small quantities of trichlorinated benzenes and benzene have also been observed as byproducts of γ-HCH anaerobic degradation. nih.gov

The anaerobic degradation of α-HCH and δ-HCH has been found to yield chlorobenzene. nih.govresearchgate.net It is suggested that the pathway for α-HCH involves the intermediate δ-3,4,5,6-tetrachloro-1-cyclohexene (δ-TCCH). nih.govresearchgate.net Similarly, the anaerobic breakdown of β-HCH results in the formation of dichlorocyclohexadiene through δ-TCCH, which can then be converted to chlorobenzene via dehydrochlorination. nih.govresearchgate.net More recent studies have confirmed that β-HCH can be biotransformed into both benzene and chlorobenzene under anaerobic conditions. nih.govethz.ch An alternative anaerobic pathway has been proposed that could generate chlorobenzene from all four major HCH isomers. This pathway involves the initial formation of pentachlorocyclohexane, followed by 1,2- and 1,3-dichlorobenzene, and finally chlorobenzene. nih.govresearchgate.net For the α- and γ-isomers, tetrachlorocyclohexene and trichlorobenzene have also been identified as intermediate products in this alternative pathway. nih.gov

Microbial Consortia and Degradation Efficiency

Microbial consortia have demonstrated significant potential for the efficient degradation of HCH isomers. A notable example is a γ-HCH-degrading microbial consortium isolated from a sugarcane field with a history of technical-grade HCH application. researchgate.netacs.org Through acclimation, this consortium's degradation capability was substantially enhanced. researchgate.netacs.org Initially taking 10 days to degrade 25 µg/mL of γ-HCH, the acclimated consortium could mineralize up to 300 µg/mL within 108 hours. researchgate.netacs.org At this higher substrate concentration, the degradation rate during the early exponential phase was calculated to be 216 µg/mL per day, a rate that is among the highest reported. researchgate.netacs.org The consortium, which is composed of nine bacterial strains and one fungal strain, was also effective in mineralizing α-, β-, and δ-HCH. researchgate.netacs.org

The efficiency of such consortia is influenced by environmental conditions. Optimal degradation by the aforementioned consortium was observed under aerobic conditions, at mesophilic temperatures ranging from 20-35°C, and a near-neutral pH of 6.0-8.0. researchgate.netacs.org The presence of certain organic compounds can affect degradation rates. For instance, glucose at a concentration of 1000 µg/mL was found to retard the degradation process, while cellulose and sawdust at 1600 µg/mL, and a lower glucose concentration of 100 µg/mL, did not have a significant impact. researchgate.netacs.org The use of mixed microbial cultures is considered advantageous for bioremediation as they can harbor a greater diversity of catabolic pathways for degrading contaminants. mdpi.com

Isomer-Specific Degradation Rates and Preferential Pathways

The biodegradation rates of HCH isomers are highly dependent on the specific isomer and the environmental conditions. Under anaerobic conditions, the γ- and α-isomers are generally degraded more rapidly than the δ- and β-isomers. nih.gov The persistence of these isomers in the environment often follows the order β > α > γ > δ.

Aerobic degradation pathways also exhibit isomer specificity. The Lin pathway, a major route for aerobic HCH degradation, can break down all four major isomers, albeit at different rates. nih.gov The efficiency of this pathway is largely determined by sequence variations in the primary enzymes, LinA and LinB. nih.govnih.gov

A study utilizing the white rot fungus Pleurotus florida demonstrated complete degradation of γ-HCH within 30 days, while the other three isomers (α, β, and δ) were degraded by 92-99% in the same period. researchgate.net The observed order of degradation was γ-HCH > β-HCH > α- and δ-HCH. researchgate.net In soil amended with spent mushroom substrate from P. florida cultivation, the half-life of γ-HCH was reduced from 439-570 days to 37-42 days. For the more stable isomers, the half-life decreased from 686-828 days to 88-125 days with the amendment. researchgate.net

Interactive Data Table: Half-life of HCH Isomers in Soil

| Isomer | Un-amended Soil (days) | Amended Soil (days) |

| γ-HCH | 439-570 | 37-42 |

| α-HCH | 686-828 | 88-125 |

| β-HCH | 686-828 | 88-125 |

| δ-HCH | 686-828 | 88-125 |

Data from a study on the degradation of HCH isomers by Pleurotus florida in soil amended with spent mushroom substrate. researchgate.net

Genetic and Enzymatic Basis of this compound Biodegradation

The aerobic biodegradation of HCH is primarily understood through the "lin" pathway, first extensively studied in Sphingobium japonicum UT26. nih.gov This pathway involves a series of genes and their corresponding enzymes that sequentially break down HCH isomers. The key enzymes in the initial steps of the pathway are LinA, a dehydrochlorinase, and LinB, a haloalkane dehalogenase. nih.govnih.govnih.gov

The lin genes responsible for HCH degradation have been identified and characterized in various sphingomonads. nih.gov In Sphingobium paucimobilis UT26, five structural genes, linA, linB, linC, linD, and linE, are directly involved in the degradation pathway. oup.com The expression of these genes can be either constitutive or regulated. For instance, linA, linB, and linC are constitutively expressed, while the linD and linE genes form an operon that is positively regulated by the LysR-type transcriptional regulator, LinR. oup.com

The enzymes LinA and LinB exhibit variations in their amino acid sequences, which leads to significant functional differences in their ability to degrade different HCH isomers. nih.govnih.gov This indicates that these enzymes are undergoing rapid evolution. nih.gov The ratio of LinA to LinB in a bacterial strain has been shown to determine the metabolic fate of HCH isomers, leading to unique metabolic profiles for each isomer. nih.gov This enzymatic specificity is crucial for the productive metabolism of γ-HCH, while other isomers may be transformed into a mixture of dehydrochlorinated and hydroxylated side-products. nih.gov

The genetic basis for anaerobic HCH degradation is less well understood, and specific genes and enzymes involved in these pathways have not yet been extensively reported. nih.gov

Interactive Data Table: Key Genes and Enzymes in Aerobic HCH Degradation

| Gene | Enzyme | Function | Expression |

| linA | Dehydrochlorinase | Dehydrochlorination of HCH | Constitutive |

| linB | Haloalkane dehalogenase | Hydrolytic dechlorination | Constitutive |

| linC | Dehydrogenase | Transformation of γ-HCH to 2,5-dichlorohydroquinone | Constitutive |

| linD | Reductive dehalogenase | Reductive dehalogenation of 2,5-dichlorohydroquinone | Regulated |

| linE | Ring-cleavage enzyme | Ring cleavage | Regulated |

| linR | Transcriptional regulator | Positive regulation of linD and linE | - |

Based on studies of Sphingobium paucimobilis UT26. oup.com

Isomer Interconversion in Environmental Matrices

The interconversion of HCH isomers is a significant factor contributing to their environmental persistence. nih.gov This phenomenon has been reported to occur in various environmental matrices, including soil and water, as well as in biological systems such as animals, plants, and insects. nih.gov Laboratory studies have demonstrated the bioisomerization of γ-HCH to α-, β-, and δ-HCH. cdc.gov However, the significance of this process in the field remains a subject of investigation, with some field studies suggesting it may not be a major pathway. cdc.gov In one such study, the levels of individual isomers (α, β, and δ) were found to be a small percentage of the γ-HCH concentration weeks after application to soil, leading researchers to suggest that the inability to fully replicate environmental conditions in the lab could account for discrepancies between laboratory and field observations. cdc.gov The isomerization of the γ-isomer to the α-form can also be induced by UV radiation in laboratory settings, although this has not been definitively proven to occur in the environment. dss.go.th

Formation and Environmental Fate of this compound Transformation Products and Metabolites

The degradation of HCH isomers leads to the formation of various transformation products and metabolites, the nature of which depends on the degradation pathway (aerobic or anaerobic) and the specific isomer. Under aerobic conditions, common metabolites of lindane (γ-HCH) include γ-pentachlorocyclohexene (γ-PCCH), 2,5-dichlorobenzoquinone (DCBQ), chlorohydroquinone (CHQ), chlorophenol, and phenol. researchgate.net

In anaerobic pathways, the most typical metabolites found are PCCH, isomers of trichlorobenzene (TCB), chlorobenzene, and benzene. researchgate.net The anaerobic degradation of β-HCH has been shown to produce benzene and chlorobenzene. ethz.ch

Identification of Metabolites in Environmental and Biological Samples

A variety of metabolites of HCH have been identified in both environmental and biological samples. In animals, γ-HCH is metabolized by hepatic enzymes to form chlorophenols, chlorobenzene, chlorocyclohexanes, and chlorocyclohexanals, as well as conjugates of mercapturic acid, glucuronide, and sulfate (B86663). lindane.org These metabolites have been detected in the tissues and urine of laboratory animals. lindane.org

In humans, chlorophenols have been identified as the primary urinary metabolites of γ-HCH in workers involved in its production. lindane.org Specifically, 2,3,5-, 2,4,5-, and 2,4,6-trichlorophenol were found to be significant metabolites. lindane.org

In environmental samples, pentachlorocyclohexane and tetrachlorocyclohexene have been detected in groundwater from HCH-contaminated sites. nih.gov These compounds were observed in laboratory slurry systems, suggesting their formation during anaerobic degradation. nih.gov

Advanced Analytical Methodologies for Hexachlorocyclohexane Research

Isomer-Specific Analytical Techniques in Environmental Matricesdss.go.th

Analyzing HCH in complex environmental matrices such as soil, water, and air requires highly sensitive and selective methods to differentiate between the various isomers, which exhibit different toxicological properties and environmental behaviors. dss.go.thacs.org

Gas chromatography (GC) is the cornerstone for the separation and quantification of HCH isomers. The choice of detector is critical for achieving the required sensitivity and selectivity.

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds like HCH, making it an excellent tool for trace-level quantification. nih.govthermofisher.com This method is robust and has been widely used for routine monitoring of HCH isomers in environmental samples. epa.govthermofisher.com For instance, a radial basis function neural network (RBFNN) method was developed to extend the working calibration ranges of four HCH isomers from 0.08–60 ng/ml to 0.08–1000 ng/ml in GC-ECD analysis, enhancing its utility without compromising accuracy. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification of HCH isomers by separating them based on their mass-to-charge ratio. nih.gov This technique offers greater specificity than GC-ECD, which is crucial for complex matrices where interferences may be present. nih.gov Negative ion chemical ionization (NICI-MS) has been shown to be particularly sensitive for isomers other than β-HCH. nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers the highest level of selectivity and sensitivity by using two stages of mass analysis. It is particularly valuable for analyzing samples with complex matrices, as it minimizes background interference and allows for very low detection limits. researchgate.net

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-ECD | Detects electron-absorbing compounds (e.g., halogens). | High sensitivity for HCH, cost-effective. thermofisher.com | Less selective, potential for false positives from co-eluting compounds. |

| GC-MS | Separates and identifies compounds based on their mass spectra. | High specificity and definitive identification. nih.gov | Lower sensitivity than ECD for some isomers, more expensive. |

| GC-MS/MS | Two stages of mass analysis for enhanced selectivity. | Extremely high selectivity and sensitivity, ideal for complex matrices. researchgate.net | Higher cost and complexity. |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to determine the source of HCH contamination and to assess its degradation in the environment. nih.govmdpi.com The technique measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within the HCH molecules. nih.gov

The isotopic composition of HCH isomers can provide a "fingerprint" to trace them back to their origin. weebly.com Technical HCH mixtures from different manufacturers often possess distinct carbon (δ¹³C) and chlorine (δ³⁷Cl) isotopic signatures due to variations in production processes and starting materials. weebly.comnih.govacs.org For a given technical mixture, all isomers typically have δ¹³C values within a narrow range of each other, creating a uniform fingerprint. weebly.comresearchgate.net

Furthermore, CSIA is highly effective for monitoring biodegradation. weebly.com During microbial degradation, bonds containing lighter isotopes (e.g., ¹²C) are broken more readily than those with heavier isotopes (e.g., ¹³C). This results in the remaining, undegraded HCH becoming progressively enriched in the heavier isotope. nih.gov Observing a significant enrichment in ¹³C (up to 5.1‰) in downgradient wells compared to source wells at a contaminated site provides strong evidence of in-situ biodegradation. weebly.comresearchgate.net The combination of carbon and chlorine isotope analysis provides a more robust characterization of degradation processes. nih.govresearchgate.net

| Isotope Ratio | Reported Range in Source Materials | Application |

|---|---|---|

| δ¹³C | -35.9‰ to -22.7‰ acs.org | Source differentiation and tracking biodegradation. weebly.com |

| δ²H | -233‰ to +1‰ acs.org | Multi-element fingerprinting for enhanced source identification. nih.gov |

| δ³⁷Cl | -6.69‰ to +0.54‰ acs.org | Distinguishing between manufacturing processes and assessing transformation pathways. nih.govresearchgate.net |

The α-HCH isomer is chiral, meaning it exists as two non-superimposable mirror-image forms called enantiomers, designated as (+)-α-HCH and (-)-α-HCH. wikipedia.orgspringernature.com In technical HCH mixtures, these enantiomers are produced in a 1:1 ratio, forming a racemic mixture. nih.gov

Microbial degradation of α-HCH in the environment is often enantioselective, meaning that microorganisms preferentially degrade one enantiomer over the other. acs.orgnih.gov This biological process alters the 1:1 enantiomeric ratio (ER). Therefore, analyzing the ER of α-HCH in an environmental sample can serve as a powerful indicator of microbial activity. springernature.com A deviation from the racemic ratio (ER ≠ 1) is strong evidence that biodegradation has occurred. nih.gov This analysis is typically performed using GC systems equipped with a chiral column (e.g., Chirasil-Dex) that can separate the two enantiomers before detection. springernature.com

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Degradation Assessment

Biomonitoring Methodologies for Hexachlorocyclohexane (B11772) Isomers in Biological Samplesacs.orgwikipedia.orgepa.govthermofisher.comspringernature.comnih.goviiab.mecdc.gov

Biomonitoring involves the measurement of HCH isomers or their metabolites in human tissues and fluids to assess exposure and body burden. iiab.me Due to the lipophilic nature of HCH, it tends to accumulate in fatty tissues. researchgate.netcdc.gov

Human serum, blood, and hair are common matrices for HCH biomonitoring, each offering unique insights into exposure. iiab.me The analytical methods are typically based on the gas chromatographic techniques described previously, following extraction and cleanup of the biological sample.

Serum and Blood: These matrices reflect recent or ongoing exposure and the circulating levels of HCH isomers. nih.govcdc.gov Studies have consistently shown that β-HCH is the most prevalent and persistent isomer found in human blood and serum. acs.orgnih.govresearchgate.netdeplazio.it Its chemical stability and slower metabolism lead to a biological half-life of approximately 7 years, causing it to accumulate to a greater extent than other isomers. iiab.meresearchgate.netresearchgate.net

Hair: Hair analysis offers a non-invasive method for assessing long-term or chronic exposure to HCH. oup.com As hair grows, contaminants from the bloodstream are incorporated into the hair shaft, providing a historical record of exposure over months to years. cdc.gov For example, γ-HCH was detected at concentrations of 460 ng/g in the hair of pesticide applicators and 1,500 ng/g in individuals with urban environmental exposure. nih.gov

| Matrix | Predominant Isomer | Key Findings and Reported Concentrations | Reference |

|---|---|---|---|

| Serum | β-HCH | β-HCH is selectively accumulated in human sera. In a study of a population near a factory, the geometric mean serum concentration was 72 ng/g lipid. nih.govdeplazio.it | nih.govdeplazio.it |

| Blood | β-HCH | Concentrations of β-HCH in subcutaneous adipose tissues were found to be 300 times higher than blood levels, indicating significant bioaccumulation. cdc.gov Whole blood concentrations have been detected in the range of 0.544–1.15 ng/g for β-HCH. nih.gov | cdc.govnih.gov |

| Hair | γ-HCH, β-HCH | Considered a good measure of chronic exposure. cdc.gov γ-HCH levels of 40-1,500 ng/g have been reported in populations with varying degrees of exposure. nih.gov | cdc.govoup.comnih.gov |

Analysis in Animal Tissues and Products (e.g., milk, fat, breast milk)

The analysis of this compound (HCH) isomers in complex biological matrices such as animal tissues and products is a meticulous process that necessitates robust sample preparation and highly sensitive analytical instrumentation. Due to the lipophilic nature of HCH, these compounds tend to accumulate in fatty tissues, milk, and breast milk. researchgate.netacs.org The analytical approach must therefore effectively isolate the analytes from a high-fat matrix and quantify them at trace levels.

Sample Preparation and Extraction

The initial and most critical stage in the analysis of HCH in animal-derived samples is the preparation phase, which involves extraction and clean-up. The primary goal is to isolate the target HCH isomers from interfering matrix components like lipids, proteins, and carbohydrates.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This traditional method has been widely used for pesticide residue analysis. researchgate.net

Salting-Out Liquid-Liquid Extraction (SALLE): A modification of LLE, this technique has been applied to the analysis of organochlorine pesticides in human tissues. bohrium.com

Solid-Phase Extraction (SPE): This technique is used for cleanup and fractionation, often employing materials like sulfuric acid-modified silica (B1680970) gel to remove lipids. springernature.com

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized extraction method that has been successfully used in conjunction with SALLE for determining HCH levels in human tissues, offering high enrichment factors and low solvent consumption. bohrium.com

QuEChERS Method: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method has been adapted for the multiresidue analysis of pesticides in milk. nih.gov

Given the high lipid content of matrices like milk, fat, and breast milk, a fat removal (or "clean-up") step is indispensable. nih.gov This is often achieved using techniques such as gel permeation chromatography (GPC) or SPE with adsorbents like Florisil or silica gel. For fish muscle tissue, methods like grinding with anhydrous sodium sulfate (B86663) or freeze-drying have been compared as preliminary steps before extraction, with both providing satisfactory recoveries. nih.govresearchgate.net

Instrumental Analysis

Gas chromatography (GC) is the cornerstone of HCH isomer analysis. bohrium.com The separated isomers are detected using highly sensitive detectors:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used and definitive method for the identification and quantification of HCH isomers. bohrium.comspringernature.comnih.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for detection at nanogram-per-gram (ng/g) levels. bohrium.comspringernature.com Tandem mass spectrometry (GC-MS/MS) can provide even greater specificity and lower detection limits. researchgate.net

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds like HCH, making it a suitable and cost-effective option for quantification, particularly in residue analysis in milk. nih.gov

Method validation is crucial to ensure the reliability of the results. Key validation parameters include evaluating the matrix effect, sensitivity (Limits of Detection, LODs, and Quantification, LOQs), selectivity, precision (repeatability and reproducibility), and accuracy (recovery studies). bohrium.com For instance, a validated SALLE-DLLME with GC-MS method for 20 organochlorine pesticides, including HCH isomers, in human tissues demonstrated linearity in the 10–1000 ng/g range, with LODs between 1.0 and 16 ng/g and recovery percentages from 85–109%. bohrium.com

Research Findings on HCH Levels in Animal Products

Numerous studies have quantified HCH isomer residues in various animal products. The beta isomer (β-HCH) is often the most frequently detected and found at the highest concentrations in biological samples due to its high persistence and bioaccumulative potential. acs.orgresearchgate.netepa.gov

Table 1: Selected Research Findings on this compound (HCH) Concentrations in Animal Tissues and Products

| Matrix | Isomer(s) | Concentration Range / Mean | Location / Study Population | Reference |

|---|---|---|---|---|

| Human Serum | α-HCH β-HCH γ-HCH | 10-273 µg/L 17-760 µg/L 5-188 µg/L | Occupationally exposed workers in a lindane-producing factory | epa.gov |

| Human Adipose Tissue | β-HCH | Concentrations were ~300-fold higher than in serum | Occupationally exposed workers | epa.gov |

| Human Milk (fat basis) | Total HCHs | Mean: 312 ± 377 ng/g | Beijing, China | researchgate.net |

| Human Milk (fat basis) | Total HCHs | Mean: 360 ± 235 ng/g | Shenyang, China | researchgate.net |

| Cow's Milk (natural) | Total HCHs | 0.5984 ppm | Hyderabad, India | nih.gov |

| Cow's Milk (spiked) | Total HCHs | Initial: 0.854 ppm Post-sterilization: 0.254 ppm (70.25% reduction) | Laboratory study on food processing effects | nih.gov |

| Abdominal Fat (Human Autopsies) | β-HCH | Detected in 3 out of 8 cases | Murcia, Spain | bohrium.com |

Biomarkers of Exposure and Effect

Biomarkers are measurable indicators of some biological state or condition. In the context of HCH, they are divided into biomarkers of exposure, which confirm that an organism has been exposed to the chemical, and biomarkers of effect, which indicate a biological response to that exposure. cdc.gov

Biomarkers of Exposure

The most direct biomarkers of HCH exposure are the concentrations of the parent HCH isomers or their metabolites in biological tissues and fluids. Because HCHs are lipophilic, they are readily stored in fat-containing tissues. researchgate.net Therefore, matrices such as adipose tissue, blood serum, and milk are excellent indicators of body burden and are frequently used for monitoring human exposure. researchgate.netepa.gov

HCH Isomers in Tissues: The measurement of α-, β-, and γ-HCH in serum and adipose tissue serves as a reliable biomarker of exposure. epa.gov Studies on occupationally exposed workers have shown a significant correlation between the duration of employment in lindane production and increasing concentrations of β-HCH in serum, highlighting its accumulation. epa.gov β-HCH is the most persistent isomer and is consistently found in higher concentrations than other isomers in human fat, blood, and breast milk, making it a key biomarker for long-term exposure. acs.orgresearchgate.net

Isomer Ratios: The ratio of different HCH isomers, such as the α- to γ-isomer ratio, can sometimes be used to infer the source of exposure (e.g., technical HCH vs. lindane). acs.org

Biomarkers of Effect

Biomarkers of effect are critical for understanding the potential health implications of HCH exposure. They reflect biochemical or cellular alterations resulting from the interaction of the chemical with the organism. Exposure to HCH isomers can induce a range of effects, including changes in enzyme activity, oxidative stress, and DNA damage. researchgate.netnih.gov

Table 2: Selected Biomarkers of Effect for this compound (HCH) Exposure

| Biomarker Category | Specific Biomarker | Observed Effect | HCH Isomer(s) | Reference |

|---|---|---|---|---|

| Oxidative Stress | Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio | Decrease in the GSH/GSSG ratio, indicating a shift towards an oxidized state. | β-HCH | nih.gov |

| Enzyme Activity | Changes in the expression or activity of antioxidant enzymes. | Technical HCH or individual isomers | researchgate.net | |

| Metabolic Shift | Lactate/Pyruvate Ratio | A sharp increase in the ratio, suggesting a shift toward aerobic glycolysis. | β-HCH | nih.gov |

| DNA Damage | Phosphorylation of H2AX (γH2AX) | Increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks. | β-HCH | nih.gov |

| Endocrine Disruption | Aryl Hydrocarbon Receptor (AhR) Signaling | Activation of AhR signaling pathways. | β-HCH | nih.gov |

| Physiological Biomarkers | Neurophysiological response, cellular processing | Perturbation of these indicators. | Pesticides overall, including HCH | beyondpesticides.org |

Studies using cell line models have demonstrated that β-HCH can promote the establishment of an oxidative stress condition and a cellular metabolic shift. nih.gov Furthermore, β-HCH exposure has been linked to DNA damage through the phosphorylation of the histone variant H2AX, indicating its potential to affect genomic integrity. nih.gov The activation of the aryl hydrocarbon receptor (AhR) signaling pathway also points to its role as an endocrine-disrupting chemical. nih.gov These molecular and cellular changes serve as crucial biomarkers for elucidating the mechanisms of HCH-induced effects.

Ecological and Toxicological Implications of Hexachlorocyclohexane

Environmental Ecotoxicology of Hexachlorocyclohexane (B11772)

The environmental fate of HCH is complex, with its various isomers showing different properties regarding persistence, transport, and toxicity. dss.go.th Due to their stability and relatively high volatility compared to other organochlorines, HCH isomers are now found in all environmental compartments, including air, water, soil, and biota, even in remote locations like the Arctic. dss.go.th

This compound contamination poses a significant threat to aquatic environments. iwaponline.com The isomers can enter water bodies through agricultural runoff, industrial effluent discharge, and atmospheric deposition. iwaponline.comcdc.gov Once in the water, HCH can be adsorbed by sediments and suspended particles, making it available for uptake by aquatic organisms. cdc.gov

The gamma isomer, known as lindane, is generally considered the most acutely toxic to aquatic life. epa.gov Acute toxicity has been observed in various freshwater and saltwater species, including fish and invertebrates, at low concentrations. epa.gov The U.S. Environmental Protection Agency (EPA) issued a notice for the special review of γ-HCH partly due to its acute toxic effects on aquatic wildlife. cdc.gov Research has also documented the contamination of major river systems, indicating widespread potential for ecological harm. iwaponline.com

In terrestrial environments, HCH isomers persist in the soil, where they can leach into groundwater or volatilize into the atmosphere. cdc.gov The mobility and fate of HCH in soil are influenced by factors such as soil type, organic matter content, and the specific properties of each isomer. cdc.gov The persistence of these compounds can be attributed in part to the interconversion between different isomers within the soil environment. nih.gov

HCH contamination can have detrimental effects on soil health by altering microbial communities and their functions. Long-term HCH pollution has been shown to inhibit important soil processes like methane (B114726) oxidation, which is carried out by methanotrophic bacteria. nih.gov Studies on historically polluted soils revealed that the diversity of these bacterial communities was negatively impacted, with a less evenly distributed community structure compared to less polluted soils. nih.gov Short-term experiments have further demonstrated that specific isomers, namely gamma- and delta-HCH, can directly inhibit methane oxidation. nih.gov

A significant concern with persistent organic pollutants (POPs) like HCH is their ability to accumulate in living organisms and become more concentrated at higher trophic levels. researchgate.netcimi.org Bioaccumulation is the process where the concentration of a substance builds up in an organism, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain. cimi.orgepa.gov

HCH isomers have a low to moderate potential to bioaccumulate in organisms. cdc.gov They can be absorbed from the environment by primary producers like phytoplankton and microalgae. cimi.orgnih.gov One study reported bioaccumulation factors (BAFs) for α-, β-, γ-, and δ-HCH in the microalga Scenedesmus quadricauda of 74.6, 60.5, 29.4, and 107.2, respectively. nih.gov